Oral Sedative-Hypnotic Potency: threo-1,1,1-Trichlorobutane-2,3-diol vs. Chloral Hydrate
In a comparative pharmacological evaluation employing intraperitoneal (ip) and oral administration routes in rodents, the threo isomer of 1,1,1-trichlorobutane-2,3-diol demonstrated ip potency similar to chloral hydrate, but upon oral administration the threo isomer proved more potent than both the erythro isomer and chloral hydrate [1]. This represents a rare instance where a single stereochemical configuration reverses the potency rank order relative to the established clinical benchmark, highlighting the procurement relevance of stereochemically defined material.
| Evidence Dimension | Oral sedative-hypnotic potency (rank order) |
|---|---|
| Target Compound Data | threo-1,1,1-Trichlorobutane-2,3-diol: oral potency > chloral hydrate (exact fold difference not numerically specified in the primary source) |
| Comparator Or Baseline | Chloral hydrate (oral); erythro-1,1,1-trichlorobutane-2,3-diol (oral) |
| Quantified Difference | threo > chloral hydrate > erythro (oral rank order); ip potencies approximately equivalent |
| Conditions | Rodent sedative-hypnotic model (ip and oral administration); Darko, J. Med. Chem. 1971 |
Why This Matters
Procurement of stereochemically unresolved material risks obtaining a mixture where the less potent erythro isomer dilutes the oral activity advantage over chloral hydrate.
- [1] Darko, L. L. Synthesis and Biological Properties of Certain Trichloromethyl Compounds. J. Med. Chem. 1971, 14 (6), 527–528. DOI: 10.1021/jm00288a016. View Source
